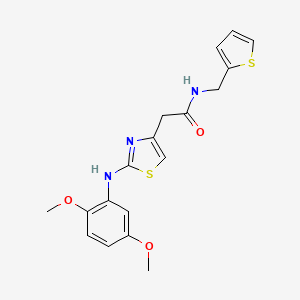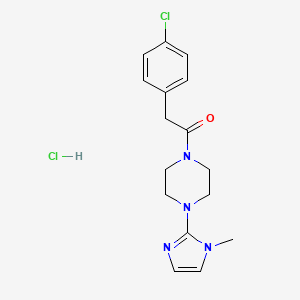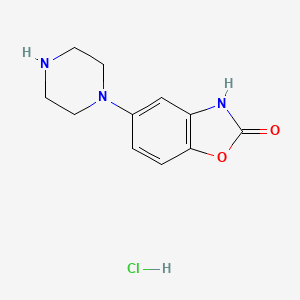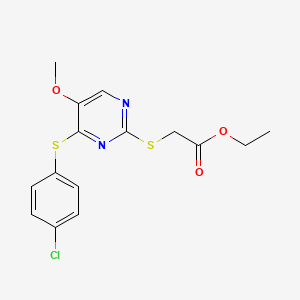![molecular formula C18H15N5O5S2 B2427291 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1219912-89-6](/img/structure/B2427291.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiadiazol-2-yl group, and a cyclopropylisoxazole-3-carboxamide group .
Aplicaciones Científicas De Investigación
Heavy Metal Ion Detection
The compound has been employed as a ligand for the sensitive and selective detection of the carcinogenic heavy metal ion, lead (Pb²⁺) . Researchers synthesized noble ligands based on this compound and characterized them using spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using single crystal X-ray diffraction. Subsequently, a Pb²⁺ sensor was developed by depositing a thin layer of the compound on a glassy carbon electrode (GCE) modified with the conducting polymer matrix Nafion (NF) . The sensor exhibited impressive sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻² , a limit of quantification (LOQ) of 320.0 mM , and a limit of detection (LOD) of 96.0 pM .
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . Some of these derivatives demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .
Anticonvulsant Properties
N-substituted derivatives of this compound were designed, synthesized, and tested for anticonvulsant activity. The evaluation was performed against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). These derivatives may hold promise in the treatment of epilepsy and related conditions .
Crystallography and Structural Analysis
The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)acetonitrile , has been studied. Crystallographic data and atomic coordinates were reported, providing insights into its molecular arrangement and bonding patterns .
Direcciones Futuras
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” could be a subject of future research. It could be further investigated for its potential biological activities, such as anticonvulsant or anti-angiogenic activity . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized .
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and division, given its potential antitumor activity .
Pharmacokinetics
The metabolism and excretion of the compound would likely depend on its chemical structure and the specific enzymes present in the body .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell growth and the induction of cell death in cancer cells . This could potentially lead to a decrease in tumor size and potentially halt the progression of the disease.
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. More research is needed to fully understand these influences .
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c24-15(19-10-3-4-12-14(5-10)27-8-26-12)7-29-18-22-21-17(30-18)20-16(25)11-6-13(28-23-11)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPSODLMGGFNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)
![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)


![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)


![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)